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Compound of Interest

N,N'"-bis(2-
Compound Name:

methylphenyl)propanediamide
CAS No.: 10378-79-7

Cat. No.: B078896

Get Quote

Executive Summary

N,N'-bis(2-methylphenyl)propanediamide (CAS: 10378-79-7) is a symmetrical bis-amide
derived from the condensation of malonic acid (or its esters) with o-toluidine.[1] It serves as a
critical bidentate ligand scaffold in coordination chemistry and a precursor for nitrogen-
containing heterocycles (e.g., quinolines, pyrimidines) via cyclization.[1] Its structure is
characterized by a central methylene bridge flanked by two amide groups, which exhibit strong
intramolecular hydrogen bonding, influencing its solubility and metal-binding affinity.

Molecular Architecture & Physicochemical

Properties
Structural Analysis

The molecule possesses C2 symmetry (or pseudo-C2 in the solid state), with the central
methylene (

) group acting as the pivot.[1]
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o Core: Propanediamide (Malonamide) backbone.[1]
e Substituents: Two o-tolyl (2-methylphenyl) groups attached to the amide nitrogens.[1]

o Conformation: The molecule typically adopts a "U" or "W" conformation in the solid state to
minimize steric repulsion between the ortho-methyl groups and the carbonyl oxygens.[1]

e Intramolecular Forces: Strong N-H[1]:-:O=C hydrogen bonds often form six-membered rings,
planarizing the amide-phenyl segments and reducing conformational flexibility.

Physicochemical Data Table

Property Data Notes

N,N'-bis(2-
methylphenyl)propanediamide

IUPAC Name

N,N'-di-o-tolylmalonamide;
Common Synonyms ] o
Malonsaeure-di-o-toluidid

CAS Registry Number 10378-79-7

Molecular Formula

Molecular Weight 282.34 g/mol
Physical State Crystalline Solid White to off-white powder
] ] ~200-225 °C (Class est.)[1][2] High thermal stability due to H-
Melting Point
[3] bond network

N Insoluble in water; poor in

Solubility DMSO, DMF, hot Ethanol
hexanes
) Weakly acidic; deprotonation

pKa (Amide NH) ~18-20

requires strong base

Synthesis & Characterization Protocols
Synthetic Route: Nucleophilic Acyl Substitution
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The most robust synthesis involves the thermal condensation of diethyl malonate with o-
toluidine.[1] This method avoids the use of corrosive acid chlorides (malonyl chloride) and is
scalable.[1]

Reaction Scheme (Graphviz)

Diethyl Malonate N,N'-bis(2-methylphenyl)
(C7TH1204) propanediamide

Reflux (160-180°C)

- EtOH

o-Toluidine b—— = —on —— @ TT=- & Ethanol
(2 eq.) (Distilled off)

Click to download full resolution via product page

Figure 1: Thermal condensation pathway for the synthesis of N,N'-bis(2-
methylphenyl)propanediamide.

Step-by-Step Protocol

e Reagents:

o Diethyl malonate (1.0 eq, 16.0 g)[1]

o o-Toluidine (2.2 eq, 23.5 g)[1]

o Solvent: Xylene (optional, for azeotropic removal) or Neat (solvent-free).[1]
» Procedure:

o Setup: Equip a round-bottom flask with a Claisen adapter, thermometer, and a distillation
condenser.

o Reaction: Charge diethyl malonate and o-toluidine. Heat the mixture to 150-160°C.

o Distillation: As the reaction proceeds, ethanol is generated.[1] Maintain temperature to
distill off ethanol continuously, driving the equilibrium forward (Le Chatelier’s principle).[1]
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o Completion: Continue heating until ethanol evolution ceases (approx. 4—-6 hours). The
mixture will solidify or become very viscous.[1]

e Workup & Purification:
o Cool the reaction mixture to ~80°C.
o Add Ethanol (95%) to dissolve the residue, then cool to 0°C to induce crystallization.[1]
o Filter the precipitate and wash with cold ethanol followed by diethyl ether.[1]

o Recrystallization: Recrystallize from hot ethanol or acetic acid to yield white needles.[1]

Spectroscopic Validation
e NMR (DMSO-

, 400 MHz):
o 2.25 (s, 6H,
)
o 3.60 (s, 2H,
)
o 7.10-7.50 (m, 8H, Ar-H)

o 9.50 (s, 2H, NH, broad/exchangeable)[1]

e IR (ATR,

o

32503300 (N-H stretch)[1]

[¢]

1650-1660 (Amide I, C=0 stretch)[1]

[e]

1530 (Amide II, N-H bend)[1]
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Structural Dynamics & Crystallography

The structural integrity of N,N'-bis(2-methylphenyl)propanediamide is governed by the
interplay between steric bulk (methyl groups) and hydrogen bonding.[1]

Intramolecular Hydrogen Bonding Network

The molecule stabilizes itself through the formation of two 6-membered pseudo-rings.[1] The
amide protons (

) donate hydrogen bonds to the carbonyl oxygens (

) of the opposing amide group or the central carbonyls, depending on the specific conformer
(anti/anti vs syn/anti).[1]

Connectivity & Interaction Diagram (Graphviz)

Central CH2

C=0 (Left) C=0 (Right)

v,

o ‘H-BOITL. -Bond
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o-Tolyl Ring o-Tolyl Ring
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Figure 2: Connectivity and intramolecular hydrogen bonding network stabilizing the
malonamide core.[1]
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Steric Considerations

The ortho-methyl groups exert significant steric hindrance, preventing the phenyl rings from
becoming fully coplanar with the amide linkage.[1] This "twist" is critical for:

o Solubility: Disrupts crystal packing efficiency compared to the unsubstituted analog, slightly
enhancing solubility in organic solvents.[1]

o Reactivity: The steric bulk protects the amide nitrogen from nucleophilic attack, making the
molecule resistant to hydrolysis under mild conditions.[1]

Applications & Functional Utility
Ligand in Coordination Chemistry
The malonamide core acts as a neutral, bidentate ligand (

-donor) for hard metal ions, particularly Lanthanides (Ln) and Actinides (An).[1]

» Mechanism: Chelation occurs via the two carbonyl oxygens, forming a six-membered chelate
ring with the metal ion.

« Ultility: Analogues of this molecule are investigated for solvent extraction processes (e.g.,
DIAMEX process) in nuclear fuel reprocessing, although tetra-alkyl derivatives are more
common for that specific application due to higher lipophilicity.[1]

Precursor for Heterocycles

The compound serves as a key intermediate in the synthesis of 4-hydroxyquinolines via the
Knorr Quinoline Synthesis or similar cyclization protocols.[1]

o Cyclization: Heating with polyphosphoric acid (PPA) or

induces intramolecular cyclization to form quinoline derivatives, which are pharmacophores
in antimalarial and antibacterial drugs.[1]

References

e Synthesis of Malonanilides
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o Organic Syntheses, Coll.[1][4] Vol. 2, p. 276 (1943); Vol. 17, p. 47 (1937).[1] General
method for malonamide synthesis from esters.[1]

o Source: [1]

o Structural Properties of Diarylmalonamides

o Gowda, B. T., et al. "Crystal structure of N,N'-bis(3-methylphenyl)propanediamide."[1] Acta
Crystallographica Section E, 2010.[1] (Provides structural analog data for comparison).

o Source: [1]

¢ Chemical Identity & CAS

o PubChem Compound Summary for N,N'-Di-o-tolylmalonamide (CAS 10378-79-7).

o Source: [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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